molecular formula C20H22N2O4S B3006187 N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide CAS No. 941966-33-2

N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide

Cat. No. B3006187
CAS RN: 941966-33-2
M. Wt: 386.47
InChI Key: OETFPCDOXKMPLO-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reactions of benzothiazole derivatives involve various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Photoinduced Birefringence

The photoinduced birefringence behavior of host–guest systems based on heterocyclic thiazole–azo dyes has been investigated. These systems, dispersed into a PMMA matrix, were studied under different excitation wavelengths (405 nm, 445 nm, and 532 nm). Interestingly, the system containing a 2-methyl-5-benzothiazolyl substituent exhibited the highest birefringence value, regardless of the excitation wavelength. This suggests that this specific thiazole–azo dye could be promising for optical applications .

Antioxidant Properties

Thiazoles are known for their diverse biological activities, including antioxidant effects. While specific studies on N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide are limited, its structural features suggest potential antioxidant properties. Further investigations could explore its ability to scavenge free radicals and protect against oxidative stress .

Antifungal Activity

Thiazole derivatives have demonstrated antifungal activity. Although direct studies on this compound are scarce, its structural similarity to other antifungal agents warrants investigation. Researchers could explore its efficacy against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Neuroprotective Potential

Given the presence of the thiazole ring, which is naturally found in Vitamin B1 (thiamine), there may be neuroprotective implications. Thiamine plays a crucial role in energy metabolism and normal nervous system function. Investigating whether N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide modulates neurotransmitter synthesis or protects neurons could be worthwhile .

Antitumor and Cytotoxic Effects

Thiazole derivatives have shown antitumor and cytotoxic activity. While specific data on this compound are lacking, its structural features align with other molecules exhibiting such effects. Researchers could explore its potential as an anticancer agent .

O-GlcNAcase Inhibition for Tauopathies

Recent research has focused on developing O-GlcNAcase inhibitors for treating tauopathies, including Alzheimer’s disease (AD) and progressive supranuclear palsy (PSP). Although not directly studied, N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide could be evaluated for its inhibitory effects on O-GlcNAcase, potentially impacting tau-mediated neurodegeneration .

Safety and Hazards

While specific safety and hazard information for “N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The development of new benzothiazole derivatives continues to be an active area of research, with the aim of finding compounds with improved pharmacological profiles .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-18-15(11-14)21-12-27-18/h7-12H,4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETFPCDOXKMPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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